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Compound of Interest

Compound Name: Heptyl hexanoate

Cat. No.: B1593790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for heptyl
hexanoate, a fatty acid ester relevant in various research and development fields. The

information presented herein includes Gas Chromatography-Mass Spectrometry (GC-MS) and

Nuclear Magnetic Resonance (NMR) data, complete with detailed experimental protocols and a

visual representation of its mass spectral fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS)
Data
GC-MS is a cornerstone technique for the separation and identification of volatile compounds

like heptyl hexanoate. The following table summarizes its key chromatographic and mass

spectrometric characteristics.
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Parameter Value Reference

Molecular Formula C₁₃H₂₆O₂ [1]

Molecular Weight 214.34 g/mol [1]

CAS Number 6976-72-3 [2]

Kovats Retention Index

(Standard Non-Polar Column)
1459, 1470 [1]

Kovats Retention Index (Semi-

Standard Non-Polar Column)
1448, 1482 [1]

Kovats Retention Index

(Standard Polar Column)
1683, 1703, 1706 [1]

The mass spectrum of heptyl hexanoate obtained by electron ionization (EI) is characterized

by a series of fragment ions. The most abundant ions are listed in the table below.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

43 99.99 [C₃H₇]⁺

117 97.22
[C₆H₁₃O₂]⁺ (McLafferty

rearrangement)

99 73.37 [C₆H₁₁O]⁺

41 69.79 [C₃H₅]⁺

57 68.03 [C₄H₉]⁺

Experimental Protocol for GC-MS Analysis
The following is a general protocol for the analysis of fatty acid esters like heptyl hexanoate by

GC-MS, based on established methodologies.[3][4][5]

1. Sample Preparation:
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Heptyl hexanoate, being a relatively volatile ester, can often be analyzed directly.

Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of

approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,

0.25 µm film thickness), is commonly used.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp to 250 °C at a rate of 10 °C/min.

Final hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 400.

Solvent Delay: 3 minutes.

Fragmentation Pathway of Heptyl Hexanoate
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The fragmentation of heptyl hexanoate in an EI source is a key identifier. The following

diagram illustrates the major fragmentation pathways.

Heptyl Hexanoate (M, m/z 214)

m/z 117McLafferty Rearrangement

m/z 99
- C₇H₁₅O•

m/z 43

Acylium ion

m/z 98

- C₇H₁₄ (Alkene loss)

- H₂O

m/z 57 m/z 41

Click to download full resolution via product page

Caption: Major fragmentation pathways of heptyl hexanoate under electron ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While experimentally obtained spectra for heptyl hexanoate are not readily available

in public databases, the chemical shifts can be reliably predicted based on the analysis of

homologous esters and established chemical shift ranges.[6][7][8]

Predicted ¹H NMR Data
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-a (CH₃ of

hexanoate)
0.90 Triplet 3H

H-b, c, d (CH₂ of

hexanoate)
1.30-1.35 Multiplet 6H

H-e (CH₂-COO) 2.28 Triplet 2H

H-f (O-CH₂) 4.05 Triplet 2H

H-g, h, i, j, k (CH₂ of

heptyl)
1.25-1.65 Multiplet 10H

H-l (CH₃ of heptyl) 0.88 Triplet 3H

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C=O) 173.9

C-2 (CH₂-COO) 34.3

C-3, C-4, C-5 (CH₂ of hexanoate) 22.4, 24.8, 31.3

C-6 (CH₃ of hexanoate) 13.9

C-1' (O-CH₂) 64.4

C-2', C-3', C-4', C-5', C-6' (CH₂ of heptyl) 22.6, 25.9, 28.6, 29.0, 31.8

C-7' (CH₃ of heptyl) 14.0

Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of fatty acid esters.[6]

[9]

1. Sample Preparation:
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Dissolve approximately 10-20 mg of the heptyl hexanoate sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining well-

resolved spectra.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse (zg) sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90

experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the combined spectroscopic analysis

of heptyl hexanoate.
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Caption: Workflow for the structural elucidation of heptyl hexanoate using GC-MS and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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